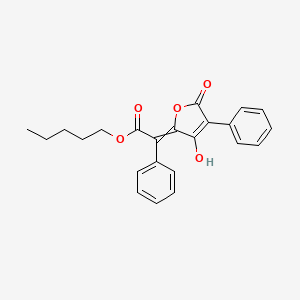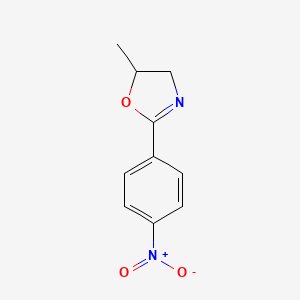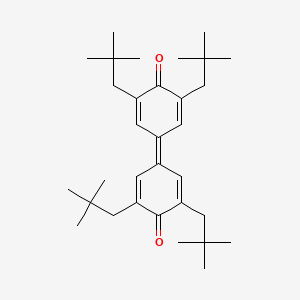![molecular formula C13H12O4 B14731284 (3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one CAS No. 6322-31-2](/img/structure/B14731284.png)
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring and a 5-acetyl-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 5-acetyl-2-hydroxybenzaldehyde with oxolan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one: Unique due to its specific structure and functional groups.
2-hydroxy-5-acetylbenzaldehyde: Similar in structure but lacks the oxolan-2-one ring.
Oxolan-2-one derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the combination of the oxolan-2-one ring and the 5-acetyl-2-hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
6322-31-2 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)9-2-3-12(15)11(6-9)7-10-4-5-17-13(10)16/h2-3,6-7,15H,4-5H2,1H3/b10-7+ |
InChI Key |
ZJZBRSXUNGZMGF-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O)/C=C/2\CCOC2=O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C=C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)

![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)

![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)

